molecular formula C23H29N5O3 B2558768 8-(3-ethoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878422-47-0

8-(3-ethoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2558768
CAS No.: 878422-47-0
M. Wt: 423.517
InChI Key: POWOVCTUNCWRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-ethoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of imidazo[1,2-g]purines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-ethoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Alkylation: Introduction of the ethoxypropyl group through an alkylation reaction.

    Methylation: Methylation of the purine ring at specific positions.

    Phenylpropylation: Attachment of the phenylpropyl group via a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

8-(3-ethoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to simpler compounds using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions with nucleophiles or electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(3-ethoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-ethoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to produce desired biological effects.

    Altering gene expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-ethoxypropylamino)-1,3-dimethyl-7H-purine-2,6-dione
  • 8-(3-ethoxypropylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6-dione

Uniqueness

8-(3-ethoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxypropyl, methyl, and phenylpropyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

6-(3-ethoxypropyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-4-31-15-9-14-26-17(2)16-28-19-20(24-22(26)28)25(3)23(30)27(21(19)29)13-8-12-18-10-6-5-7-11-18/h5-7,10-11,16H,4,8-9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWOVCTUNCWRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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